N1,N2-bis(2,6-dimethylphenyl)ethane-1,2-diimine2,5-dihydrofuran-2,5-dionepalladium N1,N2-bis(2,6-dimethylphenyl)ethane-1,2-diimine2,5-dihydrofuran-2,5-dionepalladium
Brand Name: Vulcanchem
CAS No.: 2721487-84-7
VCID: VC11997793
InChI: InChI=1S/C18H20N2.C4H2O3.Pd/c1-13-7-5-8-14(2)17(13)19-11-12-20-18-15(3)9-6-10-16(18)4;5-3-1-2-4(6)7-3;/h5-12H,1-4H3;1-2H;
SMILES: CC1=C(C(=CC=C1)C)N=CC=NC2=C(C=CC=C2C)C.C1=CC(=O)OC1=O.[Pd]
Molecular Formula: C22H22N2O3Pd
Molecular Weight: 468.8 g/mol

N1,N2-bis(2,6-dimethylphenyl)ethane-1,2-diimine2,5-dihydrofuran-2,5-dionepalladium

CAS No.: 2721487-84-7

Cat. No.: VC11997793

Molecular Formula: C22H22N2O3Pd

Molecular Weight: 468.8 g/mol

* For research use only. Not for human or veterinary use.

N1,N2-bis(2,6-dimethylphenyl)ethane-1,2-diimine2,5-dihydrofuran-2,5-dionepalladium - 2721487-84-7

Specification

CAS No. 2721487-84-7
Molecular Formula C22H22N2O3Pd
Molecular Weight 468.8 g/mol
IUPAC Name N,N'-bis(2,6-dimethylphenyl)ethane-1,2-diimine;furan-2,5-dione;palladium
Standard InChI InChI=1S/C18H20N2.C4H2O3.Pd/c1-13-7-5-8-14(2)17(13)19-11-12-20-18-15(3)9-6-10-16(18)4;5-3-1-2-4(6)7-3;/h5-12H,1-4H3;1-2H;
Standard InChI Key WHOQNDZHEHSRKP-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)N=CC=NC2=C(C=CC=C2C)C.C1=CC(=O)OC1=O.[Pd]
Canonical SMILES CC1=C(C(=CC=C1)C)N=CC=NC2=C(C=CC=C2C)C.C1=CC(=O)OC1=O.[Pd]

Introduction

Structural and Molecular Characteristics

Core Composition and Ligand Configuration

The compound features a palladium (Pd) metal center coordinated to a bidentate diimine ligand derived from N1,N2-bis(2,6-dimethylphenyl)ethane-1,2-diimine. The ligand’s structure includes two 2,6-dimethylphenyl groups attached to an ethane backbone, creating a sterically hindered environment around the palladium center . This steric bulk is critical for stabilizing the metal-ligand complex during reactions, preventing unwanted side interactions .

The dione moiety, 2,5-dihydrofuran-2,5-dione (also known as maleic anhydride), is integrated into the coordination sphere, contributing electron-withdrawing effects that modulate the palladium center’s electronic properties. This dual functionality—steric protection from the diimine ligand and electronic modulation from the dione—enhances the compound’s stability in diverse chemical environments.

Table 1: Key Structural Properties

PropertyValue/DescriptionSource
Molecular FormulaC22H22N2O3Pd\text{C}_{22}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{Pd}
Molecular Weight468.8 g/mol
Ligand TypeBidentate diimine with 2,6-dimethylphenyl
Additional Moieties2,5-dihydrofuran-2,5-dione

Comparative Analysis with Analogous Complexes

Synthesis and Preparation

General Synthetic Routes

The synthesis of N1,N2-bis(2,6-dimethylphenyl)ethane-1,2-diimine2,5-dihydrofuran-2,5-dionepalladium typically involves a two-step process:

  • Ligand Preparation: The diimine ligand is synthesized via condensation of 2,6-dimethylaniline with ethane-1,2-diamine under reflux conditions, followed by purification via recrystallization .

  • Metal Coordination: The purified ligand is reacted with a palladium precursor (e.g., palladium acetate or chloride) in the presence of 2,5-dihydrofuran-2,5-dione. The reaction is conducted in an inert atmosphere to prevent oxidation, yielding the final complex after chromatographic purification .

Optimization Challenges

Key challenges include achieving high yields while maintaining ligand integrity. The electron-deficient nature of the dione moiety can lead to side reactions with nucleophilic species, requiring stringent control of reaction pH and temperature . Additionally, the palladium center’s sensitivity to oxygen necessitates the use of Schlenk-line techniques or glovebox environments during synthesis.

Reaction TypeSubstrate ScopeYield (%)Key Limitation
Suzuki-MiyauraElectron-deficient aryl65–78Sensitivity to moisture
Heck CouplingStyrenes52–60Competing β-hydride elimination
SonogashiraAryl iodides48–55Homocoupling byproducts

Future Research Directions

Despite its promising attributes, the compound’s practical utility remains constrained by limited empirical data. Priority research areas include:

  • Mechanistic Studies: Elucidating the role of the dione moiety in modulating redox potentials.

  • Biological Screening: Assessing cytotoxicity and potential pharmaceutical applications.

  • Process Optimization: Developing scalable synthetic protocols for industrial adoption.

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